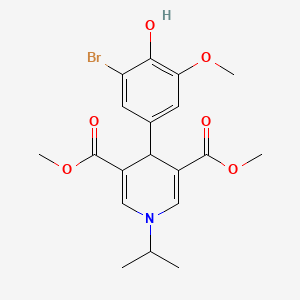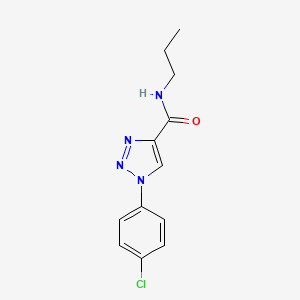![molecular formula C21H17N3OS B11208571 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(p-tolyl)urea](/img/structure/B11208571.png)
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(p-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of benzothiazole derivatives.
准备方法
The synthesis of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions.
Coupling Reaction: The benzothiazole derivative is then coupled with a phenyl isocyanate derivative to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of microwave irradiation or one-pot multicomponent reactions .
化学反应分析
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA undergoes various chemical reactions, including:
科学研究应用
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence or electroluminescence, due to its unique chemical structure.
作用机制
The mechanism of action of 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, disrupting essential metabolic pathways . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
相似化合物的比较
3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA can be compared with other benzothiazole derivatives such as:
3-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL QUINAZOLIN-4(3H)-ONE: This compound also exhibits antimicrobial activity but has a different core structure, which may result in varying biological activities.
2-AMINOBENZOTHIAZOLES: These compounds are known for their anticancer properties and are structurally similar but lack the urea linkage present in 3-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-(4-METHYLPHENYL)UREA.
属性
分子式 |
C21H17N3OS |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C21H17N3OS/c1-14-6-10-16(11-7-14)22-21(25)23-17-12-8-15(9-13-17)20-24-18-4-2-3-5-19(18)26-20/h2-13H,1H3,(H2,22,23,25) |
InChI 键 |
ULTDHWQMOXPWLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11208490.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid m-tolylamide](/img/structure/B11208491.png)
![N-[(4-Chlorophenyl)methyl]-3-(2-{[(2,3-dimethylphenyl)carbamoyl](methyl)amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11208501.png)
![5-bromo-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B11208508.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B11208516.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11208524.png)

![7-(4-Methylphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11208554.png)
![N-(2,5-dimethoxyphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11208560.png)
![N-(3-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208562.png)
![N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208564.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B11208589.png)
